Alpelisib hydrochloride
Description
Alpelisib hydrochloride (BYL-719 hydrochloride) is an orally administered, selective phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitor approved for clinical use under the brand name Piqray® . It exhibits potent inhibitory activity against the p110α catalytic subunit of PI3Kα, with an IC50 of 5 nM, while showing significantly lower activity against other PI3K isoforms (p110γ, p110δ, and p110β; IC50s = 250 nM, 290 nM, and 1200 nM, respectively) . This selectivity makes it a targeted therapy for cancers harboring PIK3CA mutations, such as hormone receptor-positive (HR+), HER2-negative advanced breast cancer.
In the pivotal SOLAR-1 trial, combining alpelisib with fulvestrant demonstrated a median progression-free survival (PFS) improvement of 5.3 months compared to fulvestrant alone in patients with PIK3CA-mutated tumors. Notably, it delayed chemotherapy initiation by 8.5 months in patients with visceral metastases . However, its use is associated with significant toxicities, including hyperglycemia (60% incidence), diarrhea, and rash, requiring careful monitoring .
Properties
Molecular Formula |
C19H23ClF3N5O2S |
|---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4-pyridinyl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide;hydrochloride |
InChI |
InChI=1S/C19H22F3N5O2S.ClH/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28;/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29);1H/t12-;/m0./s1 |
InChI Key |
HJNPFZMOUFLFRE-YDALLXLXSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F.Cl |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpelisib hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Metabolic Reactions of Alpelisib Hydrochloride
Alpelisib undergoes hepatic metabolism via multiple pathways, with CYP3A4 as the primary enzyme responsible for its biotransformation .
Primary Metabolic Pathways
| Pathway | Reaction Type | Key Metabolites | Enzymes Involved |
|---|---|---|---|
| Hydrolysis | Amine-to-hydroxyl substitution | M4/BZG791 | CYP3A4 |
| Glucuronidation | Glucuronide conjugation | M1, M12 | UGT enzymes |
Key Details :
-
Hydrolysis : The amine group at the pyrrolidine moiety is replaced by a hydroxyl group to form the primary metabolite M4 (BZG791) .
-
Glucuronidation : Alpelisib undergoes phase II metabolism to form glucuronide derivatives M1 and M12, contributing to its renal excretion .
-
Elimination : ~81% of the dose is eliminated via feces (unchanged drug and metabolites), with 14% excreted in urine .
Stability and Bioavailability
Alpelisib’s chemical stability and absorption are influenced by pH and food intake:
-
pH-Dependent Solubility : Practically insoluble at pH ≥3 but soluble at pH 1 (3.42 mg/mL) .
-
Food Effect : High-fat meals increase AUC by 73% and Cmax by 84%, necessitating administration with food .
Analytical Methods
The quality control of this compound involves:
Scientific Research Applications
Alpelisib hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Alpelisib hydrochloride exerts its effects by selectively inhibiting the phosphatidylinositol 3-kinase p110α subunit, thereby blocking the activation of the phosphatidylinositol 3-kinase/protein kinase B signaling pathway . This inhibition leads to a decrease in tumor cell growth and survival in susceptible cancer cell populations . The molecular targets and pathways involved include the phosphatidylinositol 3-kinase catalytic subunit alpha, protein kinase B, and downstream effectors such as mammalian target of rapamycin .
Comparison with Similar Compounds
Comparison with Similar Compounds
The PI3K/Akt/mTOR pathway is a critical therapeutic target in oncology. Below, alpelisib hydrochloride is compared with other inhibitors of this pathway, focusing on molecular targets, clinical efficacy, and toxicity profiles.
Everolimus (mTOR Inhibitor)
Target : mTOR kinase, downstream of PI3K.
Clinical Use : Approved for HR+ breast cancer, typically after CDK4/6 inhibitor failure.
Comparison :
- Efficacy: No head-to-head trials exist between alpelisib and everolimus. Retrospective data suggest similar PFS benefits (~3–5 months) in later-line settings, but everolimus lacks PIK3CA mutation specificity .
- Toxicity : Everolimus causes stomatitis (50%), infections, and fatigue, while alpelisib predominantly induces metabolic disturbances (e.g., hyperglycemia). Overlapping toxicities include diarrhea and nausea .
- Positioning: Everolimus is preferred if PIK3CA status is unknown or wild-type, or if its toxicity profile is better tolerated .
Copanlisib Hydrochloride (Pan-PI3K Inhibitor)
Target : Pan-PI3K inhibitor (α/δ isoforms).
Clinical Use : Approved for relapsed follicular lymphoma.
Comparison :
- Selectivity : Unlike alpelisib’s α-specificity, copanlisib targets both α and δ isoforms, broadening its use in hematologic malignancies but increasing off-target effects .
- Toxicity : Shares hyperglycemia risk with alpelisib but also induces hypertension (27%) and infections due to δ inhibition .
- Efficacy: In the CHRONOS-1 trial, copanlisib achieved a 59% response rate in follicular lymphoma, highlighting its niche in hematologic cancers versus alpelisib’s solid tumor focus .
Coumarin-Carbonodithioate Hybrid Derivatives (Preclinical Candidates)
Target : PI3Kα (in silico prediction).
Research Findings :
- In silico studies identified derivatives (e.g., compounds 2f, 2a) with higher binding affinity (Gscore = −9.2 vs.
- Advantage : Structural flexibility may reduce toxicity, but pharmacokinetic and safety data are lacking .
Data Table: Key Comparisons
*Preclinical stage; data from in silico studies.
Q & A
Q. What is the mechanism of action of Alpelisib hydrochloride, and how can its PI3Kα inhibition be experimentally validated?
this compound selectively inhibits the PI3Kα isoform, disrupting the PI3K/AKT/mTOR signaling pathway. To validate this, researchers should perform kinase inhibition assays using recombinant PI3K isoforms (α, β, γ, δ) and measure IC50 values via ATP-competitive binding assays. For cellular validation, use PI3Kα-dependent cancer cell lines (e.g., PIK3CA-mutant breast cancer cells) and assess downstream phosphorylation of AKT (Ser473) via western blotting .
Q. What are the recommended protocols for synthesizing and characterizing this compound in academic labs?
Synthesis typically involves coupling reactions between pyrimidine derivatives and sulfonamide intermediates under anhydrous conditions. Characterization should include:
Q. How can researchers ensure selectivity of this compound against other PI3K isoforms?
Conduct parallel enzymatic assays across PI3Kα, β, γ, and δ isoforms using recombinant proteins. For cellular selectivity, compare effects in isogenic cell lines with/without PIK3CA mutations. siRNA knockdown or CRISPR-Cas9 knockout models of PI3Kα can further validate target specificity .
Q. What in vitro assays are most reliable for assessing this compound’s anticancer efficacy?
Standard assays include:
- Cell viability assays (MTT/CellTiter-Glo) in PIK3CA-mutant vs. wild-type cell lines.
- Colony formation assays to measure long-term proliferation inhibition.
- Apoptosis assays (Annexin V/PI staining) to quantify cell death. Use dose-response curves (1 nM–10 µM) and compare with known PI3Kα inhibitors (e.g., Copanlisib) as controls .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s efficacy in combination therapies?
Key considerations:
- Dose optimization : Use sub-therapeutic doses of Alpelisib with other agents (e.g., mTOR inhibitors) to identify synergism (via Chou-Talalay analysis).
- Sequencing : Test pre-treatment vs. concurrent administration to determine temporal effects.
- Biomarker integration : Monitor PI3K pathway markers (e.g., p-AKT, p-S6) and apoptosis markers (cleaved PARP) .
Q. What challenges arise when translating in vitro findings of this compound to in vivo models?
- Pharmacokinetics : Monitor plasma half-life and bioavailability via LC-MS/MS.
- Toxicity : Assess hyperglycemia (a common side effect) using glucose tolerance tests in murine models.
- Model relevance : Use patient-derived xenografts (PDXs) with PIK3CA mutations rather than generic cell-line-derived xenografts .
Q. How can resistance mechanisms to this compound be systematically investigated?
- Resistant cell line generation : Expose cells to incremental Alpelisib doses over 6–12 months.
- Genomic profiling : Perform whole-exome sequencing to identify mutations (e.g., PTEN loss, AKT1 mutations).
- Functional validation : Use CRISPR-Cas9 to reintroduce wild-type PTEN and assess restored sensitivity .
Q. How should researchers address discrepancies between preclinical and clinical data for this compound?
- Dose recalibration : Compare preclinical IC50 values with clinically achievable plasma concentrations (Cmax).
- Biomarker stratification : Analyze tumor biopsies for PIK3CA mutation status and PTEN expression in clinical non-responders.
- Microenvironment factors : Investigate stromal cell interactions using 3D co-culture models .
Q. What methodologies are optimal for identifying predictive biomarkers of Alpelisib response?
- Retrospective analysis : Correlate PIK3CA mutation status with progression-free survival in clinical trial datasets.
- Proteomic profiling : Use reverse-phase protein arrays (RPPA) to map PI3K pathway activation in pretreatment biopsies.
- Liquid biopsies : Detect PIK3CA mutations in circulating tumor DNA (ctDNA) using ddPCR .
Q. How can off-target effects of this compound be rigorously evaluated?
- Kinome-wide profiling : Use platforms like KINOMEscan to assess off-target kinase inhibition.
- Metabolomic studies : Analyze ATP/ADP/AMP ratios to detect energy stress unrelated to PI3Kα.
- In vivo toxicity screens : Monitor liver enzymes (ALT/AST) and pancreatic β-cell function in chronic dosing studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
